molecular formula C8H12N2O B1296559 3-Hydroxyquinuclidine-3-carbonitrile CAS No. 6238-30-8

3-Hydroxyquinuclidine-3-carbonitrile

Cat. No. B1296559
CAS RN: 6238-30-8
M. Wt: 152.19 g/mol
InChI Key: BEDKJKABPPDZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyquinuclidine-3-carbonitrile is a chemical compound with the molecular formula C8H12N2O . It has an average mass of 152.194 Da and a monoisotopic mass of 152.094955 Da . It is also known by its IUPAC name, 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyquinuclidine-3-carbonitrile comprises a quinuclidine ring with an attached cyano group and a hydroxy group . The InChI code for this compound is 1S/C8H12N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-4,6H2 .


Physical And Chemical Properties Analysis

3-Hydroxyquinuclidine-3-carbonitrile is a white to yellow solid . It has a melting point of 156-159°C . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Corrosion Inhibition

3-Hydroxyquinuclidine-3-carbonitrile and its derivatives have been studied for their properties as corrosion inhibitors. A computational study explored their effectiveness in preventing iron corrosion, using quantum chemical and molecular dynamics simulation approaches. The study showed that these compounds exhibit significant corrosion inhibition properties, which could be of great value in industrial applications where metal corrosion is a concern (Erdoğan et al., 2017).

Antitumor Activity

Quinoline derivatives, which include 3-Hydroxyquinuclidine-3-carbonitrile, have been identified as having potential antitumor properties. One study specifically highlighted a quinoline derivative's ability to bind to the β-Catenin protein, a key player in colorectal cancer. The study employed Water-LOGSY NMR technique to test this binding, suggesting that these compounds could be significant in the development of cancer therapies (Mansour et al., 2021).

Antimicrobial Activity

Some derivatives of 3-Hydroxyquinuclidine-3-carbonitrile have shown promising results as antimicrobial agents. A study on new pyran derivatives based on 8-hydroxyquinoline, which includes similar compounds, demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. This indicates potential applications in combating bacterial infections (Rbaa et al., 2019).

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The 4-anilino derivatives of quinoline-3-carbonitrile, a category which encompasses 3-Hydroxyquinuclidine-3-carbonitrile, have been identified as inhibitors of EGF-R kinase. These compounds are of interest in the development of cancer treatments, particularly targeting EGFR or HER-2 overexpressing cell lines. The synthesis and structure-activity relationships of these compounds have been extensively studied, showing their potential in medical applications (Wissner et al., 2000).

Safety And Hazards

The safety information for 3-Hydroxyquinuclidine-3-carbonitrile includes several hazard statements: H302, H312, and H332 . This indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include wearing protective gloves and using breathing apparatus in the event of a fire .

properties

IUPAC Name

3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDKJKABPPDZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304927
Record name 3-Hydroxyquinuclidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyquinuclidine-3-carbonitrile

CAS RN

6238-30-8
Record name 3-Hydroxyquinuclidine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6238-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 168384
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6238-30-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyquinuclidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of potassium cyanide (10.15 g, 0.156 mol) in water (31.25 ml) was added dropwise to a solution of 1-azabicyclo[2.2.2]-octan-3-one hydrochloride (25.0 g, 0.155 mol) in water (31.25 ml) at 0°-5°. Following the addition, the reaction mixture was stirred for 3 h and then filtered. The solid was washed with ice-cold water (2×15 ml) and was then dried over phosphorus pentoxide overnight, m.p. 155°-156°. Recrystallisation of a 1 g sample from dioxane gave pure 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane, m.p. 172°-173°.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
31.25 mL
Type
solvent
Reaction Step One
Name
Quantity
31.25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,420 g (8.78 mole) of quinuclidine-3-one-hydrochloride were dissolved in 1800 ml of cold water and at 15° C., 432 g (8.81 mole) of sodium cyanide and 1600 of ml water were added dropwise over one hour followed by stirring for another hour at this temperature. The mixture was filtered, washed with cold water, and dried at 60° C. to obtain 1,290 g (8.48 mole) of 3-cyano-3-hydroxy-quinuclidine (97% yield), in the form of white crystals having a melting point of 157° to 159° C.
Quantity
8.78 mol
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
432 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A process for the preparation of quinuclidine-3-methanol comprising reacting quinuclidine-3-one acid addition salt with an alkali metal cyanide in an aqueous media to obtain 3-cyano-3-hydroxy-quinuclidine, reacting the latter with anhydrous methanol in the presence of hydrogen chloride gas followed by treatment with aqueous alkali to obtain methyl 3-hydroxy-quinuclidine-3-carboxylate, reacting the latter with thionyl chloride to form methyl 1-azabicyclo(2,2,2)oct-2-ene-3-carboxylate, hydrogenating the latter with Raney nickel to obtain methyl 1-azabicyclo(2,2,2)octane-3-carboxylate and reducing the latter to obtain quinuclidine-3-methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali metal cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyquinuclidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Hydroxyquinuclidine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Hydroxyquinuclidine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Hydroxyquinuclidine-3-carbonitrile
Reactant of Route 5
3-Hydroxyquinuclidine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Hydroxyquinuclidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.